Thalidomide-O-PEG4-NHS ester
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Overview
Description
Thalidomide-O-PEG4-NHS ester is a synthesized compound that incorporates the Thalidomide-based cereblon ligand and a 4-unit polyethylene glycol linker. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-NHS ester involves the conjugation of Thalidomide with a polyethylene glycol linker and an N-hydroxysuccinimide ester. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is then stored under controlled conditions to maintain its stability .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. .
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of Thalidomide-O-PEG4 acid and N-hydroxysuccinimide
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines, organic solvents (e.g., DMF, DCM), and mild temperatures (room temperature to 40°C).
Hydrolysis: Acidic or basic aqueous solutions, room temperature to slightly elevated temperatures
Major Products:
Amide Bonds: Formed during nucleophilic substitution with primary amines.
Thalidomide-O-PEG4 Acid and N-hydroxysuccinimide: Formed during hydrolysis
Scientific Research Applications
Thalidomide-O-PEG4-NHS ester is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins, making them valuable tools in chemical biology and drug discovery. The compound’s applications include:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Employed in the study of protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in targeted protein degradation therapies for cancer and other diseases.
Industry: Utilized in the production of specialized reagents and tools for biochemical research
Mechanism of Action
Thalidomide-O-PEG4-NHS ester exerts its effects by forming a covalent bond with primary amines, leading to the formation of stable amide bonds. In the context of PROTACs, the compound acts as a linker that connects a ligand targeting an E3 ubiquitin ligase to a ligand targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Thalidomide-O-PEG2-NHS ester: Similar structure but with a shorter polyethylene glycol linker.
Lenalidomide-O-PEG4-NHS ester: Incorporates Lenalidomide instead of Thalidomide as the cereblon ligand.
Pomalidomide-O-PEG4-NHS ester: Uses Pomalidomide as the cereblon ligand
Uniqueness: Thalidomide-O-PEG4-NHS ester is unique due to its specific combination of Thalidomide as the cereblon ligand and a 4-unit polyethylene glycol linker. This structure provides optimal flexibility and stability for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O13/c32-21-5-4-19(26(36)29-21)30-27(37)18-2-1-3-20(25(18)28(30)38)43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-24(35)44-31-22(33)6-7-23(31)34/h1-3,19H,4-17H2,(H,29,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOQEZXJMMXWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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